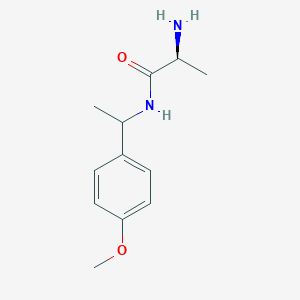

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide

Description

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(2S)-2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide |

InChI |

InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1 |

InChI Key |

BNMCPCWZQFGFLT-IENPIDJESA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC(C)C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of (2S)-2-Aminopropanamide with (R)-1-(4-Methoxyphenyl)ethylamine

One of the straightforward synthetic routes involves coupling (2S)-2-aminopropanoic acid derivatives or their activated esters with (R)-1-(4-methoxyphenyl)ethylamine. This method typically employs carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) to form active esters that couple efficiently to the amine.

For example, (R)-4-methoxymandelic acid was coupled with (R)-(+)-α-methylbenzylamine using DCC/NHS to form amides analogous to the target compound, demonstrating efficient amide bond formation with good stereochemical retention.

The reaction is typically conducted in aprotic solvents such as dichloromethane or DMF at low temperatures to minimize racemization.

Use of Chiral Auxiliary or Resolution Techniques

To ensure the (2S) stereochemistry, synthetic routes often utilize chiral auxiliaries or resolution of racemic mixtures:

Tandem alkylation and second-order asymmetric transformations of glycine Ni(II) complexes have been reported to yield enantiopure α-amino acids with high stereoselectivity. These methods involve phase-transfer catalysis with mild bases and alkyl halides, followed by cleavage of the Ni(II) complex to release the chiral amino acid.

After obtaining the enantiopure amino acid, coupling with the 4-methoxyphenyl ethylamine is performed as above.

Comparative Data Table of Preparation Methods

Research Discoveries and Insights

The use of carbodiimide coupling agents with additives like NHS or TCFH/NMI has been shown to efficiently couple chiral acids and amines with minimal racemization, critical for maintaining the (2S) configuration.

Tandem alkylation of Ni(II) complexes has emerged as a powerful method for the asymmetric synthesis of α-amino acids, enabling the preparation of tailored amino acid derivatives with excellent stereochemical control.

Biocatalytic cascades offer environmentally friendly alternatives, achieving high conversion rates and enantiomeric excesses by exploiting enzyme specificity, which is particularly useful for complex chiral amides.

The Mitsunobu reaction remains a versatile tool for the introduction of alkoxy substituents on aromatic rings, facilitating the synthesis of 4-methoxyphenyl derivatives integral to the target molecule.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Methoxy groups enhance electron density, favoring interactions with aromatic residues in enzymes or receptors. Nitro or -SCF₃ groups alter electronic profiles, shifting activity toward different targets .

- Steric Effects: Bulky substituents (e.g., tetrahydroquinolinyl) improve receptor selectivity but may hinder bioavailability. Smaller groups (e.g., 4-methoxyphenyl) balance permeability and target engagement .

- Synthetic Accessibility : Compounds like Puromycin require complex purine coupling (), while simpler analogs (e.g., H-Ala-pNA) are synthesized via straightforward amidation .

Biological Activity

(2S)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide, also known as a derivative of propanamide with significant pharmacological potential, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 198.23 g/mol

- Functional Groups : Contains an amino group and a methoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through:

- Binding Affinity : The compound exhibits significant binding affinity to neurotransmitter receptors, which could explain its potential effects on mood and cognition.

- Enzyme Inhibition : It has been implicated in enzyme inhibition studies, suggesting a role in metabolic pathways that may affect cellular signaling processes.

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit notable antioxidant properties. For example:

- DPPH Radical Scavenging : Compounds similar to this propanamide have shown radical scavenging activity significantly higher than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

- Cell Line Studies : In vitro assays using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, with higher potency observed against U-87 cells compared to MDA-MB-231 .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM .

Case Studies and Research Findings

- Antioxidant Efficacy :

- Anticancer Properties :

- Antimicrobial Effects :

Comparative Analysis Table

| Compound Name | Structure | Notable Properties |

|---|---|---|

| This compound | Structure | Antioxidant, anticancer, antimicrobial |

| N-(4-methoxyphenyl)-N-(1-pyrrolidinyl)propanamide | Similar nitrogen cycle | Potential antidepressant effects |

| N,N-diethyl-2-(4-fluorobenzyl)ethanamine | Contains ethyl groups | Stimulant effects |

Q & A

Q. How does the 4-methoxyphenyl group influence the compound’s physicochemical properties?

- Methodology : The methoxy group increases lipophilicity (LogP ~1.5–2.0), as seen in similar compounds ( ), enhancing membrane permeability. Computational tools like MarvinSketch or ACD/Labs can predict LogP and pKa values. Experimental validation via shake-flask assays (octanol/water partitioning) quantifies hydrophobicity .

Advanced Research Questions

Q. What strategies are effective in evaluating this compound’s potential as a protease inhibitor or receptor ligand?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases like trypsin or thrombin. IC values can be derived from dose-response curves .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K, k/k) to target receptors .

- Molecular Docking : Tools like AutoDock Vina predict binding poses to active sites (e.g., homology models of GPCRs) using the compound’s 3D structure (generated via Gaussian 09 optimization) .

Q. How can researchers resolve contradictions in bioactivity data between structurally analogous compounds?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., 4-methoxy vs. 3,5-dimethylphenoxy in ) on activity. For instance, bulkier groups may sterically hinder receptor binding.

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify trends. Conflicting results (e.g., EC variability) may arise from assay conditions (e.g., cell line differences) .

Q. What computational approaches predict metabolic stability and toxicity profiles?

- Methodology :

- ADMET Prediction : Software like SwissADME estimates hepatic clearance, CYP450 inhibition, and Ames test outcomes. The methoxyphenyl group may reduce metabolic oxidation compared to hydroxylated analogs .

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.